molecular formula C6H11NO4 B3317794 (2R,3R)-3-Methylglutamic acid CAS No. 97550-61-3

(2R,3R)-3-Methylglutamic acid

Cat. No.: B3317794
CAS No.: 97550-61-3
M. Wt: 161.16 g/mol
InChI Key: FHJNAFIJPFGZRI-NQXXGFSBSA-N
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Description

(2R,3R)-3-Methylglutamic acid is a stereoisomer of glutamic acid featuring a methyl group at the C-3 position. Its stereochemistry distinguishes it from other isomers, such as (2S,3R), (2S,3S), and (2R,3S), which exhibit distinct physicochemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-amino-3-methylpentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJNAFIJPFGZRI-NQXXGFSBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Methylglutamic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from chiral precursors. For example, the use of (2R,3R)-tartaric acid as a starting material can lead to the formation of this compound through a series of chemical reactions, including esterification, reduction, and hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts or microbial fermentation processes. These methods offer high enantioselectivity and yield, making them suitable for large-scale production. The use of genetically engineered microorganisms, such as Corynebacterium glutamicum, has been explored for the efficient production of optically pure this compound .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Methylglutamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include keto acids, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
(2R,3R)-3-Methylglutamic acid serves as a chiral building block in asymmetric synthesis. Its enantioselectivity allows for the creation of complex molecules with specific configurations, which is crucial in the pharmaceutical industry for developing drugs with desired biological activity.

Reactions and Derivatives
The compound can undergo various chemical reactions to form keto acids, alcohol derivatives, and substituted amino acids. These reactions highlight its versatility as a precursor in organic synthesis.

Reaction Type Products Significance
Conjugate Addition3-Methylaspartic acidKey intermediate in peptide synthesis
Enzyme-Catalyzed ReactionsSubstituted amino acidsImportant for drug design and development

Biological Applications

Metabolic Pathways
Research indicates that this compound plays a role in metabolic pathways and may serve as a biomarker for certain diseases. Its interactions with enzymes suggest potential implications in metabolic regulation and disease diagnostics .

Neurotransmission
The compound has been studied for its interactions with neurotransmitter systems. It may act as an agonist at specific receptors, influencing neurotransmission and cellular signaling pathways. This property opens avenues for therapeutic applications in neurological disorders .

Therapeutic Potential

Pharmaceutical Development
this compound is being explored as a precursor in the synthesis of various pharmaceuticals, particularly antibiotics like daptomycin. Its presence in the structure of daptomycin enhances antibacterial activity, demonstrating its importance in drug formulation .

Case Study: Daptomycin Synthesis
Daptomycin contains (2S,3R)-3-methyl glutamate residues that are crucial for its antibacterial effectiveness. Studies have shown that the incorporation of this residue can be manipulated through synthetic methods to enhance the drug's bioactivity while reducing toxicity .

Industrial Applications

Biocatalysis
In industrial settings, biocatalysts are employed to synthesize this compound with high enantioselectivity and yield. This method is suitable for large-scale production, making it economically viable for commercial applications.

Application Area Details
Chemical IndustryChiral building block for pharmaceuticals
BiotechnologyEnzyme interactions and metabolic studies

Mechanism of Action

The mechanism of action of (2R,3R)-3-Methylglutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include the activation or inhibition of metabolic enzymes, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Key Observations :

  • (2S,3R) and (2S,3S) isomers are more extensively studied due to their relevance in kainate receptor modulation and metabolic disorders .
  • (2R,3R) is less commonly synthesized, with methods often requiring chiral templates like D-glucose or D-glutamic acid to retain configurations .

Receptor Binding and Transporters

  • (2S,3R)-3-Methylglutamic acid: Acts as a potent agonist for kainate receptors (EC₅₀ = 12 µM in recombinant systems) and exhibits affinity for excitatory amino acid transporters (EAATs) .
  • Threo-3-methylglutamic acid (racemic mixture): Shows moderate inhibition of EAAT1 and EAAT2 (IC₅₀ = 50–100 µM) but lacks subtype selectivity .

Therapeutic Relevance

  • (2S,3R)-3-Methylglutamic acid hydrochloride (CAS 910548-20-8): Used in research on Alzheimer’s disease, epilepsy, and neuroinflammation due to its receptor-specific activity .
  • (2R,3R) and other isomers remain underexplored in clinical contexts, though their structural uniqueness positions them as candidates for targeted drug design .

Physicochemical Properties

Property This compound (2S,3R)-3-Methylglutamic Acid (2S,3S)-3-Methylglutamic Acid
Molecular Weight 161.16 g/mol 161.16 g/mol 161.16 g/mol
Melting Point Not reported 215–217°C (hydrochloride salt) 205–208°C
Solubility Poor in water Soluble in polar solvents (e.g., DMSO) Moderate in ethanol
Optical Rotation [α]D²⁵ = +15° (predicted) [α]D²⁵ = -8.5° (c = 1, H₂O) [α]D²⁵ = +12° (c = 1, H₂O)

Biological Activity

(2R,3R)-3-Methylglutamic acid (also referred to as 3-MeGlu) is a non-proteinogenic amino acid that has garnered attention in the fields of biochemistry and pharmacology. This compound is a stereoisomer of 3-methylglutamic acid, which plays a significant role in various biological processes, particularly in the context of antibiotic activity and neurotransmission modulation. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including stereospecific synthesis techniques. Notably, Schollkopf's bis-lactim ether methodology has been employed to achieve this with high specificity . The structural configuration of this compound influences its biological activity, particularly in its interaction with enzymes and receptors.

1. Role in Antibiotic Activity

This compound is integral to the structure and function of certain antibiotics, particularly daptomycin. Research indicates that this compound enhances the antimicrobial efficacy of daptomycin by contributing to its structural integrity and interaction with bacterial membranes . The presence of (2S,3R)-3-methyl glutamic acid is crucial for the antibacterial activity of daptomycin analogues, highlighting its importance in drug design .

2. Enzyme Interaction

Studies have shown that this compound acts as an inhibitor for specific enzymes involved in glutamate metabolism. For instance, it has been identified as a competitive inhibitor for glutamate mutase with inhibition constants (Ki) indicating significant potency (Ki = 1.5 mM) compared to other analogues . This inhibition can affect metabolic pathways related to neurotransmitter regulation.

Case Study 1: Antimicrobial Efficacy

In a study examining the structure-activity relationship of daptomycin analogues containing this compound, it was found that modifications at this position could significantly alter the drug's efficacy against Gram-positive bacteria. The results demonstrated that specific substitutions could enhance activity against resistant strains .

Case Study 2: Neurotransmitter Modulation

Another investigation explored the effects of this compound on glutamate transporters. It was noted that this compound can modulate the transport activity of excitatory amino acid transporters (EAATs), suggesting potential applications in neuropharmacology . These findings indicate that this compound could influence synaptic transmission and be relevant in conditions associated with glutamate dysregulation.

Table 1: Inhibition Potency of this compound on Enzymes

EnzymeInhibition TypeKi (mM)
Glutamate MutaseCompetitive Inhibitor1.5
Daptomycin AnaloguesStructural RoleN/A

Q & A

Q. What are the established enantioselective synthesis routes for (2R,3R)-3-methylglutamic acid, and how do they ensure stereochemical fidelity?

The enantioselective synthesis of this compound is typically achieved via chiral auxiliary strategies. For example, a 6-step synthesis starting from Fmoc-protected Garner’s aldehyde employs asymmetric Michael additions and stereoselective alkylation to control the C2 and C3 stereocenters . Key steps include the use of OBO ester derivatives to stabilize intermediates and prevent racemization. Methodological validation involves X-ray crystallography or chiral HPLC to confirm enantiomeric excess (>99% ee in optimized conditions) .

Q. Which analytical techniques are most reliable for detecting and quantifying this compound in complex biological matrices?

Reverse-phase HPLC coupled with UV detection (λ = 210 nm) or mass spectrometry is widely used for quantification. Pre-column derivatization with ortho-phthalaldehyde (OPA) or FMOC-Cl enhances sensitivity for low-concentration samples. For stereochemical confirmation, chiral stationary phases (e.g., Crownpak CR-I) or NMR-based Mosher ester analysis are critical to distinguish (2R,3R) from diastereomers like (2S,3R) .

Q. How can researchers validate the purity of synthesized this compound?

Purity validation requires a combination of:

  • Elemental analysis (C, H, N within ±0.4% of theoretical values).
  • HPLC-MS to detect trace impurities (<0.1%).
  • 1H/13C NMR to confirm absence of residual solvents or byproducts.
  • Optical rotation ([α]D) measurements to verify enantiomeric consistency .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported pharmacological activity of this compound across in vitro and in vivo studies?

Contradictions in activity (e.g., excitatory amino acid transporter modulation vs. receptor antagonism) may arise from differences in assay conditions. To reconcile these:

  • Standardize buffer systems (e.g., pH 7.4 for physiological relevance).
  • Use radiolabeled analogs (e.g., [3H]-tagged compound) to quantify binding kinetics.
  • Compare results across multiple models (e.g., HEK293 cells expressing EAATs vs. primary neuronal cultures) .
  • Meta-analysis of literature data (e.g., Eliasof et al., 2001) can identify confounding variables like off-target effects .

Q. How does the stereochemical configuration of this compound influence its metabolic stability in pharmacokinetic studies?

The (2R,3R) configuration confers resistance to enzymatic degradation by D-amino acid oxidases compared to (2S) isomers. To assess stability:

  • Conduct in vitro incubation with liver microsomes or plasma.
  • Monitor degradation via LC-MS/MS over 24 hours.
  • Compare half-life (t1/2) with racemic mixtures to isolate stereospecific effects .

Q. What methodologies optimize enantiomeric purity during large-scale synthesis for preclinical trials?

Advanced approaches include:

  • Dynamic kinetic resolution using bifunctional catalysts (e.g., Ru-based) to minimize diastereomer formation.
  • Crystallization-induced asymmetric transformation (CIAT) to enhance ee to >99.5%.
  • Process analytical technology (PAT) for real-time monitoring of chiral intermediates .

Q. How can researchers resolve conflicting data on the compound’s solubility and bioavailability in different solvent systems?

Discrepancies arise from solvent polarity and ionization state. Systematic protocols include:

  • pH-solubility profiling (e.g., from pH 1.2 to 7.4 using USP buffers).
  • LogP determination (octanol-water partition coefficient) via shake-flask method.
  • Thermodynamic solubility assays using laser nephelometry .

Methodological Best Practices

  • Data Analysis : Align experimental results with literature using tools like PCA (Principal Component Analysis) for multi-study comparisons .
  • Statistical Validation : Report IC50/EC50 values with 95% confidence intervals and use ANOVA for dose-response studies .
  • Stereochemical Reporting : Adhere to IUPAC nomenclature and provide full spectroscopic data (e.g., 2D NMR COSY/NOESY) to avoid ambiguity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-Methylglutamic acid
Reactant of Route 2
(2R,3R)-3-Methylglutamic acid

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